High-Resolution 1H and 13C NMR Spectral Analysis of 5-Fluoro-2,3-dimethylbenzofuran: A Comprehensive Technical Guide
High-Resolution 1H and 13C NMR Spectral Analysis of 5-Fluoro-2,3-dimethylbenzofuran: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of fluorinated heteroaromatics demands a rigorous understanding of heteronuclear spin dynamics. In 5-Fluoro-2,3-dimethylbenzofuran , the introduction of a highly electronegative fluorine atom at the C5 position fundamentally alters the local magnetic environment of the benzofuran core. This guide provides an in-depth, self-validating framework for the acquisition and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. By leveraging the predictable nature of 19 F- 1 H and 19 F- 13 C scalar couplings, spectroscopists can achieve unambiguous resonance assignments critical for the development of 1[1].
Structural Anatomy & Spin System Dynamics
The substitution pattern of 5-Fluoro-2,3-dimethylbenzofuran simplifies the heterocyclic ring analysis. The methyl groups at C2 and C3 isolate the aromatic protons into a distinct three-spin system (H4, H6, H7) interacting with the 19 F nucleus. Because 19 F has a 100% natural abundance and a nuclear spin of I=1/2 , it acts as an internal magnetic probe. The resulting heteronuclear spin-spin coupling permeates both the 1 H and 13 C spectra, creating a built-in validation system for structural assignment[2].
Heteronuclear spin-spin coupling network between 19F, 13C, and 1H in the benzofuran core.
1 H NMR Spectral Interpretation
In the 1 H NMR spectrum, the causality behind the multiplet structures is driven by the spatial relationship of the protons to the fluorine atom.
-
H6 Signal Causality: H6 is positioned ortho to both F5 and H7. The coupling constants for 3JHF and 3JHH are nearly identical (~9.0 Hz). Consequently, the signal overlaps into a pseudo-triplet, which is further split by a long-range meta coupling to H4 ( 4JHH≈2.6 Hz), resulting in a distinctive triplet of doublets (td).
-
H4 Signal Causality: H4 is ortho to F5 but lacks an adjacent ortho proton. It appears as a doublet of doublets (dd) driven by 3JHF (~9.0 Hz) and 4JHH (~2.6 Hz).
-
Methyl Groups: The C2 and C3 methyls appear as sharp singlets, though fine splitting ( ≤ 1 Hz) may occasionally be observed due to long-range inter-methyl coupling.
Table 1: Quantitative 1 H NMR Data Summary (in CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |
| C2-CH 3 | ~2.35 | s | 3H | - |
| C3-CH 3 | ~2.15 | s | 3H | - |
| H4 | ~7.05 | dd | 1H | 3JHF≈9.0 , 4JHH≈2.6 |
| H6 | ~6.85 | td | 1H | 3JHF≈9.0 , 3JHH≈9.0 , 4JHH≈2.6 |
| H7 | ~7.25 | dd | 1H | 3JHH≈9.0 , 4JHF≈4.2 |
13 C NMR Spectral Interpretation
The 13 C{ 1 H} NMR spectrum is dominated by the massive scalar couplings induced by the 19 F nucleus. The magnitude of these couplings inversely correlates with the number of intervening bonds, providing a highly reliable mapping mechanism for2[2].
-
Ipso-Carbon (C5): The direct C-F bond possesses high s-character, resulting in a massive one-bond coupling ( 1JCF≈236 Hz). The strong inductive electron-withdrawing effect of fluorine deshields C5, pushing it to ~159.0 ppm.
-
Ortho-Carbons (C4 & C6): Both exhibit two-bond couplings ( 2JCF≈24−25 Hz). Interestingly, C4 is more shielded (~104.5 ppm) than C6 (~110.0 ppm) due to the synergistic resonance electron-donating effects of the heterocyclic oxygen and the fluorine atom.
-
Meta & Para-Carbons: C7 and the bridgehead C3a show three-bond couplings ( 3JCF≈9−10 Hz), while the oxygen-bearing bridgehead C7a shows a negligible four-bond coupling ( 4JCF≈2 Hz).
Table 2: Quantitative 13 C NMR Data Summary (in CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( JCF , Hz) |
| C5 | ~159.0 | d | 1JCF≈236.0 |
| C2 | ~152.0 | s | - |
| C7a (C9) | ~150.5 | d | 4JCF≈2.0 |
| C3a (C8) | ~130.0 | d | 3JCF≈10.0 |
| C7 | ~111.5 | d | 3JCF≈9.5 |
| C3 | ~110.5 | s | - |
| C6 | ~110.0 | d | 2JCF≈25.5 |
| C4 | ~104.5 | d | 2JCF≈24.0 |
| C2-CH 3 | ~11.5 | s | - |
| C3-CH 3 | ~8.0 | s | - |
Experimental Protocol: High-Resolution NMR Acquisition
To ensure data integrity, the acquisition protocol must be treated as a self-validating system. The following methodology guarantees optimal resolution and unambiguous assignment of the fluorobenzofuran core, aligning with rigorous standards for 3[3].
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 provides the deuterium lock signal to stabilize the magnetic field, while TMS serves as the absolute zero chemical shift reference.
-
-
Probe Tuning and Matching: Tune the NMR probe to the exact Larmor frequencies of 1 H, 13 C, and 19 F.
-
Causality: Perfect impedance matching maximizes radiofrequency (RF) power transfer, significantly enhancing the Signal-to-Noise Ratio (SNR).
-
-
Gradient Shimming: Execute automated 3D gradient shimming (Z1-Z5 coils).
-
Causality: Homogenizing the B0 magnetic field across the sample volume is critical to achieving sharp, Lorentzian line shapes, which are necessary to resolve fine 4JHH couplings.
-
-
Pulse Sequence Execution:
-
1 H NMR: Apply a 30° excitation pulse with a 2-3 second relaxation delay ( d1 ) for 16-32 scans. The 30° pulse ensures rapid longitudinal relaxation, allowing for strictly quantitative integration of the methyl vs. aromatic protons.
-
13 C{ 1 H} NMR: Apply a 30° pulse with WALTZ-16 1 H decoupling. Acquire ≥ 1024 scans. The decoupling collapses C-H multiplets, funneling signal intensity into sharp singlets via the Nuclear Overhauser Effect (NOE), leaving only the C-F couplings visible.
-
Self-Validating Step ( 13 C{ 1 H, 19 F} NMR): Run a secondary 13 C spectrum with simultaneous 1 H and 19 F decoupling. Causality: If the massive doublets collapse into singlets, the J -couplings are definitively proven to originate from the fluorine atom, ruling out structural isomers.
-
Step-by-step experimental workflow for high-resolution multinuclear NMR acquisition.
2D NMR Workflow for Unambiguous Assignment
While 1D NMR provides the foundational data, a 2D NMR workflow is required to self-validate the assignments of the quaternary carbons and confirm the spatial arrangement of the methyl groups.
2D NMR self-validating workflow for the unambiguous assignment of the benzofuran core.
-
COSY (Correlation Spectroscopy): Confirms the ortho relationship between H6 and H7 by displaying a strong off-diagonal cross-peak.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates the 1 H signals of H4, H6, and H7 to their respective 13 C doublets, confirming the 2JCF and 3JCF assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): The C2-CH 3 protons will show strong 3JCH correlations to the oxygen-bearing quaternary carbon (C2), while the C3-CH 3 protons will correlate to C3 and the bridgehead C3a, locking the entire structural scaffold into place.
References
- US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 Source: Google Patents URL
- The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i Source: SciSpace URL
- Transition-Metal-Free Late-Stage Decarboxylative gem-Difluoroallylation of Primary Alkyl Acids Source: ACS Publications URL
